Lipophilicity (XLogP) Differential Between 4-Bromo-3-fluoroanisole and Non-Fluorinated vs. Non-Brominated Analogs
4-Bromo-3-fluoroanisole exhibits an intermediate XLogP of 2.7 [1], sitting between non-fluorinated 4-bromoanisole (XLogP 2.8) [2] and non-brominated 3-fluoroanisole (LogP 1.83–2.23) . The –0.1 log unit decrease relative to 4-bromoanisole reflects the electron-withdrawing effect of the ortho-fluorine, while the +0.47 to +0.87 log unit increase over fluoroanisole reflects the lipophilic contribution of bromine. This balanced lipophilicity places 4-bromo-3-fluoroanisole closer to the optimal LogP range (1–3) for oral bioavailability and CNS penetration.
| Evidence Dimension | Octanol-water partition coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP 2.7 (PubChem computed) |
| Comparator Or Baseline | 4-Bromoanisole XLogP 2.8 (PubChem computed); 3-Fluoroanisole LogP 1.83 (BocSci reported); 3-Fluoroanisole ACD/LogP 2.23 (ChemSpider reported) |
| Quantified Difference | ΔXLogP = –0.1 vs. 4-bromoanisole; ΔLogP = +0.47 to +0.87 vs. 3-fluoroanisole (depending on source) |
| Conditions | Computed XLogP3 algorithm (PubChem) for target and 4-bromoanisole; vendor-reported LogP for 3-fluoroanisole |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability, CNS penetration potential, and metabolic clearance; the intermediate LogP of 4-bromo-3-fluoroanisole may offer a superior starting point for oral drug candidate optimization compared to the higher LogP of non-fluorinated 4-bromoanisole or the lower LogP of non-brominated fluoroanisoles.
- [1] PubChem. Compound Summary: 1-Bromo-2-fluoro-4-methoxybenzene (CID 3718444). XLogP3 = 2.7. https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-2-fluoro-4-methoxybenzene View Source
- [2] PubChem. Compound Summary: 4-Bromoanisole (CID 7730). XLogP3 = 2.8. https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromoanisole View Source
